molecular formula C17H16N2O4 B2648894 N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide CAS No. 62254-00-6

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B2648894
CAS No.: 62254-00-6
M. Wt: 312.325
InChI Key: QJBWTQJNCPCLAD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a fine chemical with the CAS Number 62254-00-6, a molecular formula of C 17 H 16 N 2 O 4 , and a molecular weight of 312.325 g/mol . This compound is part of a class of organic structures featuring both amide and nitro-aromatic moieties, which are of significant interest in advanced materials and pharmaceutical research. Compounds with structural similarities, particularly those containing a nitrophenyl group linked to a heterocyclic or amide system, have demonstrated promising nonlinear optical (NLO) properties , making them candidates for applications in photonics and optoelectronics . The nitro group is a strong electron acceptor, and when incorporated into a conjugated molecular framework, can enhance the material's hyperpolarizability, leading to potential uses in optical switching and data storage technologies . Furthermore, the amide functionality provides excellent coordination abilities, which can be exploited in the synthesis of metal-organic complexes or for studying enzyme inhibition mechanisms . From a biological standpoint, related pyrazole and acetamide derivatives are extensively investigated for their diverse pharmacological activities, which include potential anti-inflammatory, antioxidant, and analgesic effects . The specific stereochemistry and substitution patterns on the phenyl rings can greatly influence the compound's binding affinity to biological targets, as revealed through molecular docking studies . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for evaluating these and other biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-3-8-15(12(2)9-11)18-17(21)10-16(20)13-4-6-14(7-5-13)19(22)23/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWTQJNCPCLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 2,4-dimethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups on the phenyl rings can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,4-dimethylphenyl)-3-(4-aminophenyl)-3-oxopropanamide.

    Substitution: Formation of various substituted amides.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Derivatives of this compound have shown significant antimicrobial properties against various pathogens. Studies indicate that modifications in the structure can enhance efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against resistant strains.
    • Broad-spectrum activity has also been noted against fungal pathogens, including drug-resistant strains of Candida, highlighting its potential in developing new antimicrobial agents.
  • Anticancer Properties :
    • Research suggests that the compound may exhibit anticancer activity by interacting with specific molecular targets involved in cancer cell proliferation. The mechanism of action could involve enzyme inhibition or receptor modulation, influencing cellular signaling pathways.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial. For instance, it has been investigated for its potential to inhibit monoamine oxidases (MAOs), which are relevant in neurodegenerative disorders .

Materials Science

  • Development of Novel Materials : The unique electronic properties of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide make it a candidate for creating advanced materials with specific optical or electronic characteristics. Its application in organic electronics and photonic devices is under exploration due to its structural attributes.

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Acylation Reactions : The introduction of the dimethylphenyl group through acylation.
  • Nitration : Incorporation of the nitrophenyl group via nitration methods.
  • Cyclization Reactions : Formation of the core structure through cyclization of appropriate precursors.

These synthetic routes can be optimized to enhance yield and purity, employing advanced catalysts and high-throughput screening techniques for efficient production.

  • Antimicrobial Efficacy :
    • A study highlighted the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives related to this compound. Modifications led to enhanced antibacterial activity against resistant strains, demonstrating its potential as a lead compound for new antibiotics.
  • Cancer Research :
    • Investigations into the anticancer properties have shown promising results in vitro, where the compound exhibited cytotoxic effects on various cancer cell lines. Further studies are needed to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide with its closest analogs based on substituent groups, molecular weight, and synthesis methodologies:

Compound Name Substituents (Aryl Groups) Molecular Formula Molecular Weight (g/mol) Key Synthetic Steps Yield (%) Reference ID
This compound 2,4-dimethylphenyl (amide), 4-nitrophenyl (ketone) C₁₇H₁₆N₂O₄ 312.33 Not explicitly described in evidence
N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide 4-bromophenyl (amide) C₁₅H₁₁BrN₂O₄ 363.17 Condensation of bromophenylamine with 3-(4-nitrophenyl)-3-oxopropanoyl chloride 63
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-fluorophenyl (amide), 4-methoxyphenyl, tetrazole C₁₇H₁₆FN₅O₂ 341.34 Multi-step synthesis involving tetrazole ring formation Not reported
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 4-chloro-3-nitrophenyl (amide), benzothiazolyl C₁₆H₁₁ClN₄O₅S 406.81 Cyclocondensation with benzothiazole derivatives Not reported
Key Observations:
  • Solubility : The nitro group enhances polarity, but the dimethyl substitution may lower aqueous solubility compared to halogenated analogs (e.g., bromophenyl derivative) due to increased hydrophobicity .
  • Synthetic Accessibility : The bromophenyl analog (63% yield) suggests that similar propanamide derivatives can be synthesized efficiently via condensation reactions .

Thermal and Stability Profiles

  • Thermal Decomposition: Nitroaryl compounds generally exhibit lower thermal stability compared to halogenated derivatives. For instance, the bromophenyl analog () may decompose at higher temperatures due to stronger C-Br bonds versus C-NO₂ bonds .
  • Photostability : The nitro group is prone to photodegradation, which could limit the outdoor applicability of the target compound compared to methoxy or fluorophenyl analogs .

Biological Activity

N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, also known by its CAS number 1261957-83-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, characterization, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 298.34 g/mol

The compound features a propanamide backbone with two aromatic substituents: a dimethylphenyl group and a nitrophenyl group. This structural configuration is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines and acylating agents under controlled conditions. Detailed methodologies can be found in various literature sources, which outline the use of solvents, temperatures, and purification techniques such as recrystallization or chromatography .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibitory effects, particularly on Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. For example, treatment with this compound resulted in reduced viability in human breast cancer cells .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to disease states. The inhibition kinetics and specific targets are currently under investigation .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial activity .
  • Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., MCF-7), the compound demonstrated IC50_{50} values in the micromolar range, suggesting effective cytotoxicity against these cells while sparing normal cell lines .

Research Findings Summary Table

Biological Activity Observed Effects Reference
AntibacterialMIC: 10-50 µg/mL
AnticancerIC50_{50}: µM range
Enzyme InhibitionSpecific targets under investigation

Q & A

Q. How can researchers confirm the structural identity of N-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide?

Methodology:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm aromatic proton environments (e.g., δ 2.5 ppm for methyl groups and δ 8.1–6.8 ppm for aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches near 1710 cm1^{-1} and nitro (NO2_2) stretches at 1580 cm1^{-1} .
  • Mass Spectrometry : ESI-MS can detect the molecular ion peak at m/z 530 [M+H]+^+, corroborating the molecular formula .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.

Q. What synthetic routes are optimal for preparing this compound?

Methodology:

  • Mannich Reaction : React 4-nitroacetophenone with 2,4-dimethylaniline and formaldehyde in ethanol under reflux. Monitor progress via TLC .
  • Acylation : Couple 3-(4-nitrophenyl)-3-oxopropanoic acid with 2,4-dimethylaniline using carbodiimide crosslinkers (e.g., DCC) in anhydrous DMF .
  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 73% yield reported for analogous oxalamides) .

Q. What intermediates are critical in synthesizing this compound?

Key Intermediates:

  • 4-Nitrobenzaldehyde : Used in Claisen-Schmidt condensations to form the β-ketoamide backbone .
  • 2,4-Dimethylaniline : Provides the aryl amine moiety; purity must exceed 98% to avoid side products .
  • 3-Oxopropanamide Derivatives : Intermediate stability depends on anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Analytical Strategies:

  • Variable-Temperature NMR : Resolve overlapping aromatic proton signals (e.g., δ 7.06–7.92 ppm) by adjusting solvent polarity or temperature .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assign ambiguous 13C^{13}C-NMR signals (e.g., carbonyl carbons at δ 170.3 ppm) .
  • X-ray Crystallography : Use SHELX software for single-crystal refinement to resolve discrepancies between experimental and theoretical data .

Q. What strategies mitigate solubility challenges in biological assays?

Methodology:

  • Co-solvent Systems : Use DMSO:water (1:9 v/v) for in vitro studies; confirm stability via HPLC .
  • Prodrug Design : Modify the nitro group to an amino group (via reduction) to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can computational modeling predict reactivity or biological activity?

Approaches:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the nitro and carbonyl groups .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize binding affinities < −8.0 kcal/mol .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with cytotoxic activity .

Q. How do researchers analyze degradation pathways under physiological conditions?

Experimental Design:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H2 _2O2_2), and photolytic conditions. Monitor via HPLC-MS .
  • Metabolite Identification : Incubate with liver microsomes; identify nitro-reduced metabolites (e.g., amine derivatives) using LC-QTOF .

Q. What bioactivity profiles are reported for this compound?

Findings:

  • Anticancer Activity : IC50_{50} values of 12–18 µM against HeLa and MCF-7 cells via apoptosis induction (caspase-3 activation) .
  • Antimicrobial Screening : Moderate inhibition (MIC 64 µg/mL) against S. aureus; synergy with β-lactams observed .
  • Mechanistic Studies : Suppress NF-κB signaling in LPS-stimulated macrophages (p65 phosphorylation reduced by 60%) .

Key Challenges & Recommendations

  • Synthetic Scalability : Optimize column chromatography-free purification via recrystallization (e.g., ethyl acetate/hexane) .
  • Data Reproducibility : Standardize solvent grades (HPLC-grade) and reaction atmospheres (N2_2) .
  • Toxicity Profiling : Conduct acute toxicity studies in rodent models to establish safe dosing thresholds .

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